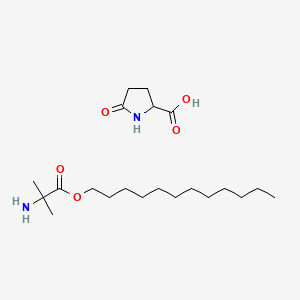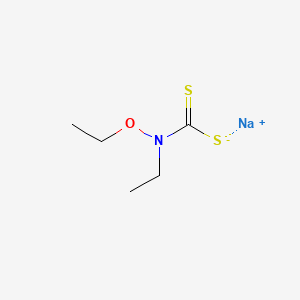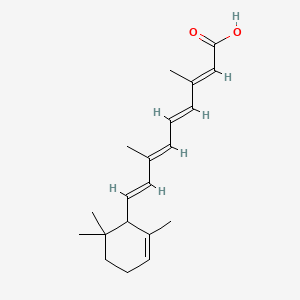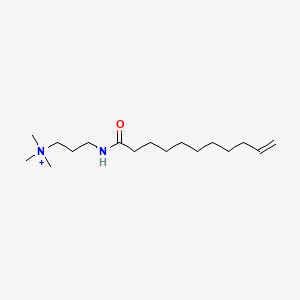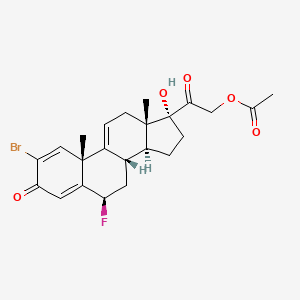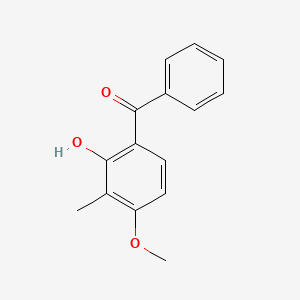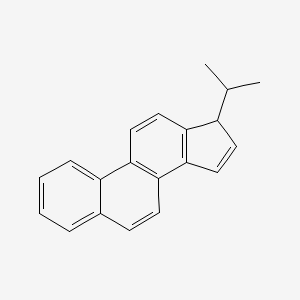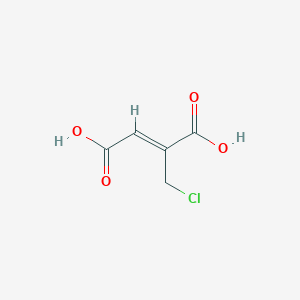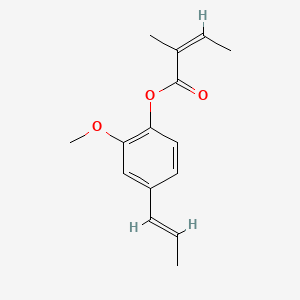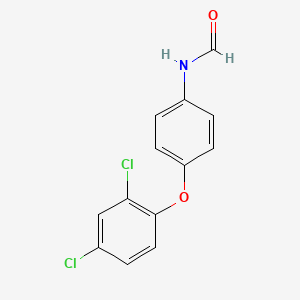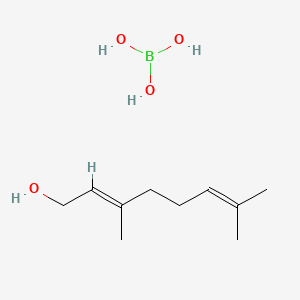
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid (H3BO3) is a chemical compound that combines the properties of an alcohol and an ester with boric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid typically involves the esterification of 2,6-Octadien-1-ol, 3,7-dimethyl- with boric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using advanced equipment and technology. The process is designed to ensure high efficiency, cost-effectiveness, and adherence to safety and environmental regulations. The industrial production methods may also include purification steps to remove any impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group into an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Wirkmechanismus
The mechanism of action of 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Octadien-1-ol, 3,7-dimethyl-, acetate: Another ester with similar structural features but different chemical properties.
Geranyl acetate: A related compound with similar uses in fragrances and flavors.
Uniqueness
2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)-, ester with boric acid is unique due to its combination of an alcohol and an ester with boric acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
69029-40-9 |
|---|---|
Molekularformel |
C10H21BO4 |
Molekulargewicht |
216.08 g/mol |
IUPAC-Name |
boric acid;(2E)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O.BH3O3/c1-9(2)5-4-6-10(3)7-8-11;2-1(3)4/h5,7,11H,4,6,8H2,1-3H3;2-4H/b10-7+; |
InChI-Schlüssel |
XISOXRVNIYHLHT-HCUGZAAXSA-N |
Isomerische SMILES |
B(O)(O)O.CC(=CCC/C(=C/CO)/C)C |
Kanonische SMILES |
B(O)(O)O.CC(=CCCC(=CCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


